molecular formula C19H17F3N2OS B11272862 5-(4-methoxyphenyl)-1-methyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole

5-(4-methoxyphenyl)-1-methyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole

Cat. No.: B11272862
M. Wt: 378.4 g/mol
InChI Key: AOXCKRGOAGCBLJ-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and a sulfanyl group attached to an imidazole ring

Preparation Methods

The synthesis of 5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the methoxyphenyl and trifluoromethylphenyl groups. One common synthetic route involves the reaction of 4-methoxybenzylamine with 4-(trifluoromethyl)benzyl chloride in the presence of a base to form the corresponding imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, by binding to their active sites. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-(4-METHOXYPHENYL)-1-METHYL-2-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-IMIDAZOLE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H17F3N2OS

Molecular Weight

378.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole

InChI

InChI=1S/C19H17F3N2OS/c1-24-17(14-5-9-16(25-2)10-6-14)11-23-18(24)26-12-13-3-7-15(8-4-13)19(20,21)22/h3-11H,12H2,1-2H3

InChI Key

AOXCKRGOAGCBLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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